molecular formula C15H11F3O3 B14146145 6-Methoxy-4'-trifluoromethyl biphenyl-2-carboxylic acid CAS No. 273727-20-1

6-Methoxy-4'-trifluoromethyl biphenyl-2-carboxylic acid

Cat. No.: B14146145
CAS No.: 273727-20-1
M. Wt: 296.24 g/mol
InChI Key: JLOVDWPFNSMIEY-UHFFFAOYSA-N
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Description

6-Methoxy-4’-trifluoromethyl biphenyl-2-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core substituted with a methoxy group at the 6-position and a trifluoromethyl group at the 4’-position, along with a carboxylic acid functional group at the 2-position. These substitutions confer distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4’-trifluoromethyl biphenyl-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4’-trifluoromethyl biphenyl-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carboxylic acid group can produce methoxybenzyl alcohol.

Scientific Research Applications

6-Methoxy-4’-trifluoromethyl biphenyl-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-4’-trifluoromethyl biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4’-trifluoromethyl biphenyl-2-carboxylic acid stands out due to the presence of both methoxy and trifluoromethyl groups, which confer unique chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various research and industrial applications.

Properties

CAS No.

273727-20-1

Molecular Formula

C15H11F3O3

Molecular Weight

296.24 g/mol

IUPAC Name

3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C15H11F3O3/c1-21-12-4-2-3-11(14(19)20)13(12)9-5-7-10(8-6-9)15(16,17)18/h2-8H,1H3,(H,19,20)

InChI Key

JLOVDWPFNSMIEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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